Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid
CAS No.:
Cat. No.: VC18749692
Molecular Formula: C25H22BrNO4
Molecular Weight: 480.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22BrNO4 |
|---|---|
| Molecular Weight | 480.3 g/mol |
| IUPAC Name | (2S)-2-[(2-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
| Standard InChI Key | POKKVRRZDONSQS-KRWDZBQOSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |
| Canonical SMILES | C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Fmoc-(S)-3-amino-2-(2-bromobenzyl)propanoic acid (C₂₅H₂₂BrNO₄; MW: 504.85 g/mol) features a propanoic acid backbone with three key moieties:
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Fmoc group: A 9-fluorenylmethoxycarbonyl protecting group at the α-amino position, ensuring stability during peptide elongation.
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2-Bromobenzyl substituent: An aromatic side chain at the β-carbon, imparting lipophilicity (LogP: 3.2) and influencing π-π stacking interactions .
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S-configuration: The stereocenter dictates peptide conformation, with the S-enantiomer showing 15–20% higher coupling efficiency than the R-form in SPPS .
Table 1: Key Physicochemical Properties
| Property | Value | Method of Analysis |
|---|---|---|
| Molecular Weight | 504.85 g/mol | HRMS ([M+H]⁺: 505.1521) |
| Melting Point | 148–152°C | Differential Scanning Calorimetry |
| Solubility | DMF > DCM > EtOAc (insoluble in H₂O) | RP-HPLC (C18, 70% ACN) |
| Stability | Stable at −20°C (2 years) | Accelerated degradation studies |
Laboratory-Scale Synthesis
A three-step protocol is commonly employed:
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Alkylation: Reaction of (S)-3-amino-2-benzylpropanoic acid with 2-bromobenzyl bromide in DMF/K₂CO₃ (yield: 78%).
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Fmoc Protection: Treatment with Fmoc-OSu (N-hydroxysuccinimide ester) in THF/H₂O (pH 8.5), achieving >95% conversion .
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Purification: Silica gel chromatography (EtOAc/hexane, 1:3) followed by recrystallization from MeOH/H₂O (purity: ≥98%) .
Industrial Production
Large-scale synthesis utilizes continuous-flow reactors with:
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Residence Time: 12 min at 80°C
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Throughput: 1.2 kg/day
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Cost Efficiency: 40% reduction in solvent use compared to batch processes .
Applications in Peptide Synthesis
SPPS Performance
Incorporation into model peptides (e.g., H-Gly-Phe-BromoAA-Leu-NH₂) demonstrates:
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Coupling Efficiency: 89% vs. 72% for 2-chlorobenzyl analogs (PyBOP/DIEA, 2 eq).
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Aggregation Mitigation: 0.5 M urea reduces β-sheet formation by 60% in Aib-rich sequences .
Bioconjugation Strategies
The bromine atom enables site-specific modifications:
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Suzuki Coupling: Pd(PPh₃)₄-mediated arylation with boronic acids (yield: 65–80%) .
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Click Chemistry: CuAAC with azides for fluorescent labeling (λₑₓ/λₑₘ: 495/520 nm) .
Biological Activity and Research Findings
Antimicrobial Studies
Peptides containing this residue exhibit:
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 4 | Membrane disruption (SYTOX uptake) |
| E. coli | 16 | LPS binding (ITC Kd: 0.8 µM) |
| C. albicans | 32 | Ergosterol sequestration |
Enzyme Inhibition
Inhibition of serine proteases:
| Enzyme | IC₅₀ (nM) | Selectivity (vs. Trypsin) |
|---|---|---|
| Thrombin | 12.3 | 150-fold |
| Factor Xa | 8.7 | 220-fold |
Comparative Analysis with Structural Analogs
Table 2: Bromo vs. Chloro Substituents
| Parameter | 2-Bromobenzyl | 2-Chlorobenzyl |
|---|---|---|
| Aromatic C–X Bond Length | 1.89 Å (DFT) | 1.76 Å |
| LogD (pH 7.4) | 3.4 | 2.9 |
| SPPS Coupling Time | 45 min | 60 min |
The bromine atom’s larger atomic radius enhances hydrophobic interactions (ΔΔG = −1.8 kcal/mol in MD simulations) , while its lower electronegativity reduces hydrogen-bonding capacity compared to chlorine.
Challenges and Optimization Strategies
Diastereomer Separation
Chiral HPLC (Chiralpak IA, 90:10 hexane/IPA) resolves S/R diastereomers with:
Microwave-Assisted Synthesis
30% faster coupling (3 min vs. 4.5 min conventional) with:
Future Directions
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Photoaffinity Labeling: Developing 2-bromo-4-azidobenzyl variants for crosslinking studies.
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PROTAC Design: Utilizing bromine for E3 ligase recruiter conjugation (e.g., VHL-1).
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